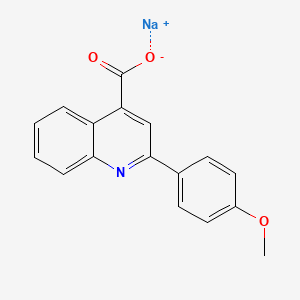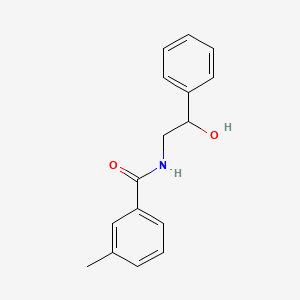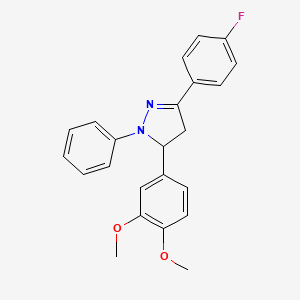![molecular formula C14H18BrNO6 B5207468 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B5207468.png)
4-[2-(2-bromophenoxy)ethyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-bromophenoxy)ethyl]morpholine oxalate, also known as BPEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPEM is a morpholine derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has been shown to inhibit the Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival. 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of various oncogenes. 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has also been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of various diseases. Additionally, 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate is its potential as a therapeutic agent in the treatment of various diseases. Additionally, 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, one of the limitations of 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate is its potential toxicity, which requires careful handling and monitoring in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate. One area of research is the development of more potent and selective 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate analogs that can be used as therapeutic agents. Another area of research is the investigation of the potential use of 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate in combination with other therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate and its potential use in the treatment of various diseases.
Métodos De Síntesis
4-[2-(2-bromophenoxy)ethyl]morpholine oxalate is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis process begins with the reaction of 2-bromoanisole and ethylene oxide in the presence of potassium hydroxide, which results in the formation of 2-(2-bromophenoxy)ethanol. This intermediate product is then reacted with morpholine in the presence of triethylamine, which leads to the formation of 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate. Finally, 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate is purified and isolated through recrystallization using oxalic acid.
Aplicaciones Científicas De Investigación
4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the major areas of research has been its use as a potential anti-cancer agent. Studies have shown that 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate can induce apoptosis in cancer cells and inhibit their growth. 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has also been investigated for its potential use as an anti-inflammatory and anti-oxidant agent. Additionally, 4-[2-(2-bromophenoxy)ethyl]morpholine oxalate has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-[2-(2-bromophenoxy)ethyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.C2H2O4/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;3-1(4)2(5)6/h1-4H,5-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXPNNRUFUZEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198226 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-(2-Bromophenoxy)ethyl]morpholine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207392.png)
![1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5207405.png)
![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5207411.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207423.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207430.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5207438.png)

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)

![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)
![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)


![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)